1,5-Diazaspiro[3.4]octane dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1,5-Diazaspiro[3.4]octane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine with a dihalide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process . Industrial production methods are similar but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure the desired purity .
Chemical Reactions Analysis
1,5-Diazaspiro[3.4]octane dihydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1,5-Diazaspiro[3.4]octane dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Diazaspiro[3.4]octane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,5-Diazaspiro[3.4]octane dihydrochloride can be compared with other similar compounds, such as:
2,6-Diazaspiro[3.4]octane dihydrochloride: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atoms.
4,7-Diazaspiro[2.5]octane: Another related compound with a different ring size and nitrogen atom positioning.
The uniqueness of this compound lies in its specific ring structure and the position of the nitrogen atoms, which confer distinct chemical and biological properties .
Properties
CAS No. |
1334499-84-1 |
---|---|
Molecular Formula |
C6H14Cl2N2 |
Molecular Weight |
185.09 g/mol |
IUPAC Name |
1,8-diazaspiro[3.4]octane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-6(7-4-1)3-5-8-6;;/h7-8H,1-5H2;2*1H |
InChI Key |
ULZMYAIXLWKVKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN2)NC1.Cl.Cl |
Origin of Product |
United States |
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